molecular formula C9H17N B084933 cis-Decahydroquinoline CAS No. 10343-99-4

cis-Decahydroquinoline

Cat. No.: B084933
CAS No.: 10343-99-4
M. Wt: 139.24 g/mol
InChI Key: POTIYWUALSJREP-RKDXNWHRSA-N
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Description

cis-Decahydroquinoline: is a saturated heterocyclic compound with the molecular formula C₉H₁₇N . It is a derivative of quinoline, where the aromatic ring is fully hydrogenated, resulting in a decahydroquinoline structure. This compound is known for its presence in various natural products, including alkaloids found in poison frogs and marine organisms .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-Decahydroquinoline can undergo oxidation reactions, often leading to the formation of quinoline derivatives.

    Reduction: It can be further reduced to form more saturated compounds.

    Substitution: Various substitution reactions can occur, particularly at the nitrogen atom or the carbon atoms adjacent to it.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Hydrogen gas in the presence of a metal catalyst is typically used for reduction reactions.

    Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are commonly used for substitution reactions.

Major Products:

    Oxidation Products: Quinoline derivatives.

    Reduction Products: More saturated heterocyclic compounds.

    Substitution Products: Various substituted decahydroquinoline derivatives.

Properties

IUPAC Name

(4aR,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-2-6-9-8(4-1)5-3-7-10-9/h8-10H,1-7H2/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTIYWUALSJREP-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]2[C@H](C1)CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10343-99-4, 767-92-0
Record name rel-(4aR,8aR)-Decahydroquinoline
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name cis-Decahydroquinoline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline, decahydro-, (4aR,8aS)-rel-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name trans-decahydroquinoline
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Record name cis-decahydroquinoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the basic structure of cis-decahydroquinoline?

A1: this compound is a bicyclic organic compound consisting of a cyclohexane ring fused to a piperidine ring, with a cis configuration at the ring junction. This configuration significantly influences its conformational behavior and biological activity.

Q2: What are the typical conformational preferences of cis-DHQ?

A2: cis-DHQ exhibits conformational flexibility. While the trans isomer predominantly adopts a twin-chair conformation, cis-DHQ can exist in two main chair-chair conformations: "N-endo" and "N-exo." NMR studies have shown that substituents on the rings can influence the equilibrium between these conformations. [] For example, N-methylation shifts the equilibrium towards the "N-endo" conformation. []

Q3: How does the presence of substituents impact the conformational equilibrium of cis-DHQ?

A3: Substituents on the cis-DHQ scaffold, particularly at C-2, C-4a, and C-8a, significantly impact the conformational equilibrium. [] For instance, methyl substitution at C-2 or C-8a significantly enhances the preference for the equatorial orientation. [] The presence and stereochemistry of substituents are crucial for biological activity and can be strategically employed in alkaloid synthesis. [, , ]

Q4: What are some common synthetic routes to access enantiopure cis-decahydroquinolines?

A4: Several strategies enable the synthesis of enantiopure cis-DHQs:

  • Cyclocondensation of Amino Alcohols with Keto Esters: This approach, often employing chiral auxiliaries like (R)-phenylglycinol, provides access to various substituted cis-DHQs. [, , , , ]
  • Ring Expansion of Octahydroindoles: Treating functionalized octahydroindoles with specific reagents like trifluoroacetic anhydride (TFAA) can induce ring expansion to yield cis-DHQs. []
  • Birch Reduction of Homotyramines: This method involves the Birch reduction of appropriately substituted homotyramines followed by aminocyclization to generate cis-DHQs with defined stereochemistry. []
  • Organocatalysis: Recent advancements utilize organocatalysis in Michael reactions followed by domino reactions to access enantiopure cis-DHQs. []
  • Intramolecular Acylnitroso-Diels-Alder Reaction: This approach has been successfully employed in the total synthesis of complex cis-DHQ alkaloids like (-)-lepadins. [, ]

Q5: Can you provide examples of natural products containing the cis-DHQ scaffold?

A5: The cis-DHQ scaffold features prominently in diverse natural products, including:

  • Lepadins: Marine alkaloids isolated from ascidians, exhibiting potent biological activities. [, , , ]
  • Pumiliotoxins: Alkaloids found in dendrobatid frogs, known for their ability to target nicotinic acetylcholine receptors. [, , , ]
  • Cermizine B: A Lycopodium alkaloid with potential medicinal properties. [, ]
  • Myrioneuron Alkaloids: Alkaloids isolated from the plant Myrioneuron nutans, exhibiting cytotoxic and antimalarial activities. [, , ]

Q6: How is the cis-DHQ framework exploited in the synthesis of natural products?

A6: The synthesis of numerous natural products leverages the cis-DHQ framework:

  • Total Synthesis of (-)-Gephyrotoxin: A cascade reaction involving an intramolecular enamine/Michael addition effectively constructs the cis-DHQ core, leading to the total synthesis of (-)-gephyrotoxin. []
  • Synthesis of Lycoposerramine Z: An organocatalytic approach involving a domino Robinson annulation/intramolecular aza-Michael reaction has been employed to synthesize lycoposerramine Z. []
  • Synthesis of (-)-Pumiliotoxin C: A stereoselective synthesis utilizes an aqueous intramolecular acylnitroso Diels-Alder reaction to construct the all-cis-decahydroquinoline core of (-)-pumiliotoxin C. []

Q7: What is the biological significance of cis-DHQ alkaloids?

A7: cis-DHQ alkaloids exhibit a wide range of biological activities, including:

  • Nicotinic Acetylcholine Receptor (nAChR) Interactions: Pumiliotoxin-C and its analogs act as potent nAChR antagonists, affecting neuromuscular transmission. [, ]
  • Muscarinic Antagonism: Gephyrotoxin displays muscarinic antagonist activity, highlighting the diverse pharmacological profiles within the cis-DHQ family. []
  • Cytotoxic and Antimalarial Activities: Myrioneuron alkaloids demonstrate potent cytotoxic and antimalarial activities, showcasing their potential as lead compounds for drug discovery. []

Q8: How do structural modifications within cis-DHQ alkaloids influence their biological activity?

A8: Structure-activity relationships (SAR) are crucial in understanding the biological effects of cis-DHQ alkaloids:

  • N-Alkylation: Studies on N-alkyl-cis-decahydroquinolines show a shift in conformational equilibrium and altered pharmacological properties. [, ]
  • C-5 Side Chain: Modifications to the C-5 side chain in lepadins significantly impact their biological activity and are essential for interacting with their biological targets. [, ]
  • Stereochemistry: The absolute and relative stereochemistry of substituents on the cis-DHQ scaffold dramatically influences its interaction with biological targets and its resulting pharmacological profile. [, ]

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